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Compound Name: Beryllium diiodide

Cat. No.: B1593921

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the theoretical and computational studies of beryllium
diiodide (Belz), a molecule of interest for its unique electronic and structural properties. This
document summarizes key quantitative data, details experimental and computational
methodologies, and provides visual representations of its molecular characteristics and the
workflows used to study them.

Molecular Structure and Geometry

Theoretical studies consistently predict a linear geometry for the beryllium diiodide monomer
in the gas phase, with an I-Be-I bond angle of 180°. This linearity is a consequence of the sp
hybridization of the central beryllium atom. The bonding in Belz is a subject of interest,
exhibiting characteristics of both ionic and covalent interactions. While the electronegativity
difference between beryllium and iodine suggests a polar covalent bond, the symmetrical linear
arrangement of the atoms results in the cancellation of the bond dipoles, rendering the
molecule nonpolar.

A combined gas-phase electron diffraction/mass spectrometry (GED/MS) experiment and
guantum chemical calculations provide a comprehensive understanding of Belz's structure. The
study by Shlykov et al. (2015) is a cornerstone in this area, offering both experimental and
theoretical data.[1]
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Table 1: Structural Parameters of Beryllium Diiodide (Belz) from Theoretical and Experimental
Studies

Theoretical Method/Basis Experimental
Parameter Reference
Value Set Value
Be-I Bond CCSD(T)/aug-cc-
2.153 - [1]
Length (re), A pVTZ-PP
Be-I Bond MP2/aug-cc-
2.158 - [1]
Length (re), A pVvTZ-PP
Be-I Bond B3LYP/aug-cc-
2.193 - [1]
Length (re), A pVTZ-PP
Be-1 Bond
Length (rg), Aat - - 2.163(6) [1]
501 K
Be-l Bond
Length (rg), Aat - - 2.172(7) [1]
722 K
I-Be-l Bond All theoretical
180 180 (assumed) [1]
Angle (4£), ° methods

Spectroscopic Properties

The vibrational modes of beryllium diiodide have been investigated through both theoretical
calculations and experimental solid-state spectroscopy. For a linear triatomic molecule like
Belz, there are four vibrational modes, but only three fundamental frequencies: the symmetric
stretch (v1), the doubly degenerate bending mode (vz2), and the asymmetric stretch (vs).

Table 2: Calculated Vibrational Frequencies (cm~1) of Beryllium Diiodide (Belz) Monomer
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Vibrational Mode Frequency (cm™?) Method/Basis Set
Symmetric Stretch (vi) 241 MP2/aug-cc-pVTZ-PP
Bending (v2) 101 MP2/aug-cc-pVTZ-PP
Asymmetric Stretch (vs) 651 MP2/aug-cc-pVTZ-PP
Symmetric Stretch (vi) 227 B3LYP/aug-cc-pVTZ-PP
Bending (v2) 87 B3LYP/aug-cc-pVTZ-PP
Asymmetric Stretch (vs) 612 B3LYP/aug-cc-pVTZ-PP

Data sourced from Shlykov et al. (2015).[1]

Solid-state infrared (IR) and Raman spectroscopy have been employed to characterize
beryllium diiodide. Mller et al. (2018) reported a facile synthesis and collected spectroscopic
data for the solid material, using quantum chemical calculations to aid in the assignment of the
vibrational modes.[2]

Thermodynamic Properties

The thermodynamic properties of gaseous beryllium diiodide have been determined through
a combination of experimental data and theoretical calculations. The NIST-JANAF
Thermochemical Tables provide evaluated data for its standard enthalpy of formation and
entropy.[3] The study by Shlykov et al. also contributed to the understanding of the
thermodynamics of beryllium dihalides.[1]

Table 3: Standard Thermodynamic Properties of Gaseous Beryllium Diiodide (Belz) at 298.15
K

Property Value Units Source

Standard Enthalpy of

] -64.0+2.1 kJ/mol NIST-JANAF([3]
Formation (AfH°)

Standard Molar

303.49 J/(mol-K) NIST-JANAF[3]
Entropy (S°)
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Experimental and Computational Protocols
Gas-Phase Electron Diffraction (GED)

The experimental determination of the gas-phase structure of Belz was achieved using a
combined gas-phase electron diffraction and mass spectrometry (GED/MS) technique. The key
aspects of the methodology employed by Shlykov et al. (2015) are outlined below:[1]

o Apparatus: A modified EMR-100 gas-phase electronograph was utilized for the diffraction
experiments.

o Sample Evaporation: The Bel= sample was evaporated from a molybdenum effusion cell at
two different temperatures, 501(5) K and 722(10) K.

o Data Analysis: The total scattering intensities were recorded and processed to obtain
molecular scattering functions. A least-squares analysis of these functions, combined with
theoretical calculations of vibrational amplitudes and shrinkage corrections, was performed
to determine the thermally averaged internuclear distances (rg).

Quantum Chemical Calculations

The theoretical data presented in this guide were obtained using a variety of high-level
quantum chemical methods. The general workflow for these calculations is as follows:

o Geometry Optimization: The molecular geometry of Belz was optimized to find the minimum
energy structure. This was performed at different levels of theory, including Mgller-Plesset
perturbation theory (MP2), density functional theory (DFT) with the B3LYP functional, and the
coupled-cluster singles and doubles with perturbative triples [CCSD(T)] method.[1]

o Basis Sets: For the iodine atom, relativistic effective core potentials (ECPs) were employed
to account for relativistic effects, with the aug-cc-pVTZ-PP basis set used for the valence
electrons. For beryllium, the aug-cc-pVTZ basis set was used.

 Vibrational Frequency Calculations: Following geometry optimization, harmonic vibrational
frequencies were calculated to confirm that the optimized structure corresponds to a true
minimum on the potential energy surface (no imaginary frequencies) and to predict the
vibrational spectrum.
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o Software: These calculations are typically performed using computational chemistry software
packages such as Gaussian, ORCA, or MOLPRO.

Visualizations
Molecular Structure of Beryllium Diiodide

The following diagram illustrates the linear structure of the Bel2 molecule, with the beryllium
atom at the center and the two iodine atoms bonded to it.

o O o

Click to download full resolution via product page

Caption: Linear molecular structure of beryllium diiodide (Belz).

Computational Workflow for Belz Analysis

This diagram outlines the typical workflow for the theoretical investigation of beryllium
diiodide.
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Caption: A typical computational workflow for the theoretical study of Bel..

Relationship Between Theoretical and Experimental
Studies

The synergy between theoretical calculations and experimental work is crucial for a

comprehensive understanding of molecular properties.
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Caption: Interplay between theoretical and experimental investigations of Belz.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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